molecular formula C9H7ClN2O B1314236 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 97989-41-8

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1314236
CAS No.: 97989-41-8
M. Wt: 194.62 g/mol
InChI Key: IPRPVCXXGYLMEM-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is built upon a bicyclic heterocyclic framework consisting of a pyrrole ring fused to a pyridine ring in a [3,2-c] configuration. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions, indicating the precise positioning of each substituent within the fused ring system. The molecular structure can be represented by the Simplified Molecular Input Line Entry System string: C1(=CNC2=C1C(=NC=C2)Cl)C=O, which provides a complete description of the atomic connectivity and electronic arrangement.

The crystallographic analysis of related pyrrolopyridine compounds provides valuable insights into the expected solid-state structure of this compound. Studies of structurally similar compounds, such as 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, have revealed important structural features common to chlorinated pyrrolopyridine derivatives. These crystallographic investigations demonstrate that the pyrrolopyridine core typically adopts a planar configuration, with the chlorine substituent influencing the electronic distribution within the aromatic system. The presence of the chlorine atom at the 4-position creates significant electronegativity differences that affect both intramolecular and intermolecular interactions within the crystal lattice.

Crystallographic data from related compounds indicate that pyrrolopyridine derivatives typically crystallize in monoclinic space groups, with specific cell parameters varying according to the substitution pattern. For instance, the related compound 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits monoclinic symmetry with space group C2/c, demonstrating cell parameters of a = 21.7342(12) Å, b = 7.6313(2) Å, c = 16.4649(8) Å, and β = 91.531(2)°. These structural parameters provide a framework for understanding the expected crystallographic behavior of this compound, considering the similarities in the core structure and chlorine substitution pattern.

The aldehyde functional group at the 3-position introduces additional structural complexity through its potential for hydrogen bonding interactions and conformational preferences. The carbonyl group exhibits a coplanar arrangement with the pyrrolopyridine ring system, as evidenced by similar compounds containing aldehyde substituents. This planar configuration maximizes the conjugation between the aldehyde group and the aromatic system, contributing to the overall electronic stability of the molecule. The methyl substituent at the nitrogen-1 position adopts an orientation that minimizes steric hindrance while maintaining optimal electronic interactions with the fused ring system.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple spectroscopic techniques to fully elucidate its structural features and electronic properties. Nuclear Magnetic Resonance spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each atom within the framework. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals corresponding to the aldehyde proton, aromatic protons, and the methyl group substituent. The aldehyde proton typically appears as a singlet in the downfield region, around 9.5-10.5 parts per million, due to the deshielding effect of the carbonyl group and its conjugation with the aromatic system.

The aromatic protons within the pyrrolopyridine framework display distinct chemical shifts that reflect their unique electronic environments. The pyridine ring protons generally appear in the range of 7.5-8.5 parts per million, while the pyrrole ring protons exhibit slightly different chemical shifts due to the different electronic characteristics of the two ring systems. The methyl group attached to the nitrogen-1 position appears as a singlet in the upfield region, typically around 3.5-4.0 parts per million, reflecting the electron-withdrawing influence of the aromatic nitrogen atom. The integration ratios of these signals provide definitive confirmation of the molecular structure, with the aldehyde proton integrating for one hydrogen, the aromatic protons for the appropriate number based on the substitution pattern, and the methyl group for three hydrogens.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary information about the carbon framework of the molecule. The aldehyde carbon exhibits a characteristic signal in the range of 180-200 parts per million, reflecting the unique electronic environment of the carbonyl carbon. The aromatic carbons of the pyrrolopyridine system appear in the typical aromatic region between 100-160 parts per million, with specific chemical shifts dependent on their proximity to electronegative substituents and their position within the fused ring system. The chlorine-bearing carbon shows a distinctive downfield shift due to the electronegativity of the chlorine atom, while the methyl carbon appears in the aliphatic region around 30-40 parts per million.

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The aldehyde carbonyl group exhibits a strong absorption band in the region of 1700-1750 wavenumbers, characteristic of aromatic aldehydes. The aromatic carbon-carbon stretching vibrations appear in the range of 1450-1600 wavenumbers, while the carbon-hydrogen stretching vibrations of the aromatic protons are observed around 3000-3100 wavenumbers. The presence of the chlorine substituent influences the fingerprint region of the spectrum, creating characteristic absorption patterns that can be used for compound identification and purity assessment.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated system of this compound. The extended conjugation between the pyrrolopyridine framework and the aldehyde group results in absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum. The primary absorption maximum typically occurs in the range of 250-300 nanometers, corresponding to π-π* transitions within the aromatic system. Additional absorption features may be observed at longer wavelengths due to charge-transfer transitions involving the chlorine substituent and the electron-accepting aldehyde group.

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations offer accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties that can be directly compared with experimental observations. These computational studies typically employ hybrid functionals such as B3LYP or M06-2X with appropriate basis sets to achieve reliable results for heterocyclic compounds containing chlorine substituents.

The optimized molecular geometry obtained from computational calculations reveals the precise bond lengths, bond angles, and dihedral angles within the pyrrolopyridine framework. The carbon-chlorine bond length in the 4-position typically measures approximately 1.75-1.80 Ångströms, consistent with typical aromatic carbon-chlorine bonds. The aldehyde carbon-oxygen double bond exhibits a length of approximately 1.20-1.22 Ångströms, characteristic of carbonyl groups conjugated with aromatic systems. The planarity of the entire molecular framework is confirmed through dihedral angle calculations, which show minimal deviation from coplanarity for the fused ring system and the aldehyde substituent.

Electronic property calculations provide valuable information about the frontier molecular orbitals, which govern the reactivity and spectroscopic behavior of the compound. The highest occupied molecular orbital typically exhibits significant electron density on the pyrrole nitrogen and the aromatic carbon atoms, while the lowest unoccupied molecular orbital shows substantial contribution from the aldehyde carbonyl group and the pyridine ring. The energy gap between these frontier orbitals correlates with the observed ultraviolet-visible absorption maxima and provides insights into the electronic transitions responsible for the compound's spectroscopic properties.

Electrostatic potential surface calculations reveal the distribution of electron density across the molecular surface, highlighting regions of electron excess and deficiency. The chlorine atom exhibits a region of negative electrostatic potential due to its high electronegativity, while the aldehyde carbon shows positive electrostatic potential reflecting its electron-deficient character. These electrostatic properties influence the intermolecular interactions and crystal packing arrangements observed in the solid state. Natural bond orbital analysis provides additional insights into the electronic structure by identifying the hybridization states of individual atoms and quantifying the electron donation and acceptance between different molecular fragments.

Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the normal modes of vibration for the entire molecule. These calculations typically show excellent agreement with experimental infrared spectra, confirming both the molecular structure and the computational method's reliability. The calculated frequencies for the aldehyde carbonyl stretch, aromatic carbon-carbon stretches, and carbon-hydrogen bending modes match closely with experimental observations, validating the computational model.

Comparative Analysis with Related Pyrrolopyridine Derivatives

The structural and electronic properties of this compound can be better understood through systematic comparison with related pyrrolopyridine derivatives that share similar structural features or substitution patterns. This comparative analysis reveals the specific contributions of each substituent to the overall molecular properties and provides insights into structure-activity relationships within this compound class.

Comparison with 4-chloro-1H-pyrrolo[3,2-c]pyridine, the parent compound lacking both the methyl and aldehyde substituents, highlights the electronic and steric effects introduced by these functional groups. The unsubstituted parent compound exhibits a molecular weight of 152.58 grams per mole, significantly lower than the target compound's 194.62 grams per mole, reflecting the additional mass contributed by the methyl and aldehyde groups. The presence of the methyl group at the nitrogen-1 position significantly alters the electronic properties by reducing the basicity of the pyrrole nitrogen and affecting the overall dipole moment of the molecule.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C9H7ClN2O 194.62 97989-41-8 Cl, N-Me, CHO substituents
4-chloro-1H-pyrrolo[3,2-c]pyridine C7H5ClN2 152.58 60290-21-3 Cl substituent only
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde C8H6N2O 146.15 849067-90-9 CHO at different position
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C8H5ClN2O 180.59 918515-16-9 Different ring fusion pattern

The comparison with 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde reveals the impact of different aldehyde positioning and the absence of halogen substitution. This related compound exhibits a molecular weight of 146.15 grams per mole and demonstrates how the aldehyde position affects both the electronic distribution and the potential for intermolecular interactions. The [2,3-b] fusion pattern in this compound creates a different electronic environment compared to the [3,2-c] pattern in the target molecule, resulting in altered reactivity patterns and spectroscopic properties.

Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde provides insights into the effects of different ring fusion patterns while maintaining similar substituent groups. This isomeric compound shares the chlorine and aldehyde substituents but differs in the connectivity of the pyrrole and pyridine rings, resulting in a molecular weight of 180.59 grams per mole. The different fusion pattern significantly affects the electronic properties, with the [2,3-b] system typically exhibiting different frontier orbital energies and electronic transitions compared to the [3,2-c] system.

The examination of pyrrolopyridine derivatives used in kinase inhibition research, such as those described in crystal structure studies with mitogen-activated protein kinase-activated protein kinase 2, provides additional context for understanding the biological relevance of specific substitution patterns. These studies demonstrate how pyrrolopyridine scaffolds interact with protein binding sites and how different substituents influence binding affinity and selectivity. The structural features observed in these protein-ligand complexes highlight the importance of the planar pyrrolopyridine framework and the positioning of electron-withdrawing groups like chlorine in determining biological activity.

Comparative analysis of related compounds also reveals trends in spectroscopic properties across the pyrrolopyridine family. Compounds with electron-withdrawing substituents like chlorine typically exhibit bathochromic shifts in their ultraviolet-visible absorption spectra compared to unsubstituted analogs. The presence of aldehyde groups generally results in additional absorption features due to n-π* transitions of the carbonyl group, while N-methylation affects both the electronic spectrum and the Nuclear Magnetic Resonance chemical shifts of nearby protons.

Properties

IUPAC Name

4-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRPVCXXGYLMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541119
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97989-41-8
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with a formylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds like 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exhibit various biological activities:

  • Kinase Inhibition : This compound has been studied for its ability to inhibit specific kinases, such as MPS1, which is crucial in the spindle assembly checkpoint during cell division. Inhibitors of MPS1 have shown promise in cancer therapy due to their role in regulating cell proliferation and survival .
  • Antiproliferative Effects : Compounds within this chemical class have demonstrated antiproliferative effects against various cancer cell lines, indicating potential as therapeutic agents for cancer treatment .

Medicinal Chemistry

This compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Synthesis of Derivatives

The compound is often utilized in the synthesis of more complex molecules through various chemical reactions, including:

  • Palladium-Mediated Coupling Reactions : This method allows for the introduction of different substituents on the pyrrole ring, leading to a library of derivatives with potentially enhanced biological activity .

Case Studies

Several studies highlight the effectiveness of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives:

  • MPS1 Inhibition Study :
    • A study demonstrated that derivatives of this compound could stabilize an inactive conformation of MPS1, leading to effective inhibition in vitro and in vivo models . The compound CCT251455 showed IC₅₀ values indicating strong potency against MPS1.
  • Anticancer Activity :
    • Another research effort evaluated the antiproliferative activity of several derivatives in human colon cancer cell lines (HCT116), revealing promising results with GI₅₀ values below 0.6 μM for certain derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic Acid

  • Structure : Replaces the carbaldehyde group with a carboxylic acid at position 5.
  • Impact : Increased polarity and hydrogen-bonding capacity compared to the aldehyde, enhancing solubility in polar solvents. This derivative is synthesized via nucleophilic aromatic substitution (NAS) of bromine substituents using amines, followed by hydrolysis .
  • Applications : Carboxylic acid derivatives are often intermediates for amide coupling in drug discovery.

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine

  • Structure : Pyridine core with a pyrazole substituent at position 6 and an amine at position 3.
  • Impact : The absence of the fused pyrrole ring reduces planarity and conjugation, altering electronic properties. The amine group enables participation in hydrogen bonding and Schiff base formation .
  • Molecular Weight : 194.62 g/mol (identical to the target compound), but divergent reactivity due to functional group differences.

Core Heterocycle Variations

3,5-Dimethyl-5H-furo[3,2-c]quinolin-4-one

  • Structure: Furoquinolinone system with fused furan and quinoline rings.
  • Impact: The furan oxygen introduces strong electron-withdrawing effects, reducing electrophilicity at the lactone carbonyl compared to the carbaldehyde in the target compound. Synthesized via cyclization of 4-allyloxyquinolinones .
  • Applications: Furoquinolinones are studied for antimicrobial and anticancer activities.

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

  • Structure : Pyrazolo[3,4-c]pyridine core with iodine at position 3 and a THP protecting group.
  • Impact : The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the THP group improves stability during synthesis .
  • Comparison : The pyrazole ring introduces different π-electron distribution compared to the pyrrole in the target compound.

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Reference
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Pyrrolo[3,2-c]pyridine Cl (C4), CH₃ (C1), CHO (C3) 194.62 Electrophilic intermediates
4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid Pyrrolo[3,2-c]pyridine Cl (C4), CH₃ (C1), COOH (C7) 318.74 Amide coupling scaffolds
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine Pyridine Cl (C5), pyrazole (C6), NH₂ (C3) 194.62 Hydrogen-bonding motifs
3,5-Dimethyl-5H-furo[3,2-c]quinolin-4-one Furoquinolinone CH₃ (C3, C5), lactone (C4) 241.27 Antimicrobial agents
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Cl (C4), I (C3), THP (N1) 379.61 Cross-coupling substrates

Key Research Findings

  • Reactivity : The carbaldehyde group in this compound enables condensation reactions with amines to form imines, a feature absent in carboxylic acid or amine derivatives .
  • Electronic Effects : Chlorine at position 4 exerts an electron-withdrawing effect, activating the pyrrolopyridine core for electrophilic substitution, whereas iodine in pyrazolo analogues prioritizes transition metal-mediated reactions .
  • Synthetic Accessibility: The target compound is synthesized via alkylation of pyrrolopyridine precursors with iodomethane, followed by formylation, achieving higher yields (e.g., 0.99 g from 1.35 g starting material) compared to furoquinolinones, which require multi-step cyclizations .

Biological Activity

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS Number: 60290-21-3) is a compound belonging to the pyrrolo[3,2-c]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₇H₅ClN₂ with a molecular weight of 152.581 g/mol. It exhibits a melting point range of 189-192 °C and a boiling point of approximately 335.8 °C at 760 mmHg. The compound is classified as hazardous due to its acute toxicity and eye damage potential, necessitating careful handling in laboratory settings .

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have demonstrated that pyrrolo[3,2-c]pyridine derivatives possess significant antimicrobial effects against various pathogens.
  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation, particularly in ovarian and breast cancer models.
  • Neurological Effects : Certain derivatives are being investigated for their potential in treating neurological disorders due to their sedative and analgesic properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolo[3,2-c]pyridine derivatives against common bacterial strains. The results indicated that compounds with specific substituents exhibited enhanced activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 100 µM .

Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells (IC50 = 15 µM) while showing limited toxicity towards non-cancerous cells. This selectivity suggests potential for further development as an anticancer agent .

Neurological Effects

Research into the sedative properties of pyrrolo[3,2-c]pyridine derivatives has revealed their potential use as analgesics. In animal models, these compounds exhibited significant pain relief effects comparable to established analgesics without the associated side effects commonly seen with opioids .

Case Studies

  • Case Study on Anticancer Properties : A recent investigation focused on the synthesis and evaluation of a series of pyrrolo[3,2-c]pyridine derivatives for their anticancer activity. The study found that modifications at the 4-position significantly influenced cytotoxicity profiles against breast cancer cell lines. The most promising derivative showed an IC50 value of 10 µM against MDA-MB-231 cells .
  • Case Study on Antimicrobial Efficacy : Another study explored the antimicrobial potential of various pyrrolo derivatives against multidrug-resistant strains. Results indicated that specific structural modifications led to enhanced activity against resistant E. coli strains, highlighting the importance of structure-activity relationships in drug design .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its analogs?

A microwave-assisted Suzuki-Miyaura coupling reaction is widely used for synthesizing structurally related pyrrolo-pyridine derivatives. For example, PdCl₂(PPh₃)₂ catalysis in DMF with aryl acetylene derivatives under microwave irradiation (100–120°C, 10–30 min) efficiently yields intermediates like 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines. Subsequent functionalization (e.g., chlorination, formylation) can yield the target compound . Alternative routes involve Vilsmeier-Haack formylation of pre-functionalized pyrrolopyridine cores .

Q. How are structural and purity characteristics validated for this compound?

Combined spectroscopic techniques are critical:

  • NMR : Chemical shifts for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated and observed molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .
  • Melting Point : Sharp melting ranges (e.g., 140–146°C) indicate purity, though discrepancies may arise from polymorphic forms .

Q. What are common synthetic impurities, and how are they mitigated?

Byproducts include:

  • Dehalogenated intermediates from incomplete chlorination.
  • Oxidized aldehydes (e.g., carboxylic acids) due to prolonged air exposure.
    Purification via silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) effectively removes these .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Density Functional Theory (DFT) calculations predict electrophilic reactivity at the aldehyde group, making it a candidate for Schiff base formation with biomolecular amines. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to kinase active sites, leveraging structural analogs like pyrazolo[4,3-c]pyridines known to inhibit protein kinases .

Q. How should researchers resolve contradictions in spectral data during characterization?

Example: Discrepancies in ¹³C NMR carbonyl signals (δ 185–190 ppm vs. δ 175–180 ppm) may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Comparative analysis with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Cross-validation using 2D NMR (HSQC, HMBC) to assign coupling pathways .

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions for derivatives?

Key parameters:

  • Catalyst loading : 2–5 mol% PdCl₂(PPh₃)₂ balances cost and efficiency.
  • Microwave conditions : 100–120°C for 10–30 min reduces side reactions vs. conventional heating .
  • Ligand screening : Bidentate ligands (e.g., XPhos) enhance stability of Pd intermediates in DMF .

Q. How can researchers evaluate the biological activity of this compound in kinase inhibition assays?

Methodology:

  • Enzyme-linked immunosorbent assay (ELISA) : Measure IC₅₀ values against recombinant kinases (e.g., JAK2, EGFR) using ATP-competitive binding protocols.
  • Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, comparing with positive controls like imatinib .

Q. What alternative purification methods exist beyond column chromatography?

  • Preparative HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities.
  • Crystallization screening : Use solvent pairs (e.g., dichloromethane/pentane) to exploit solubility differences, validated by single-crystal X-ray diffraction for structural confirmation .

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